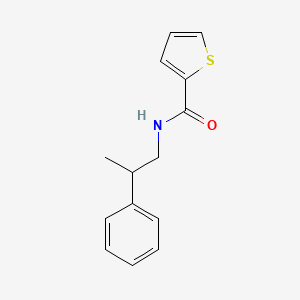
3-(4-Methyl-3,5-dinitrophenyl)adamantane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methyl-3,5-dinitrophenyl)adamantane-1-carboxylic acid is a complex organic compound that features an adamantane core structure. Adamantane is a diamondoid hydrocarbon known for its stability and unique three-dimensional structure. The compound also contains a phenyl ring substituted with methyl and dinitro groups, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-3,5-dinitrophenyl)adamantane-1-carboxylic acid typically involves multiple steps, starting with the functionalization of the adamantane core. One common method involves the nitration of 4-methylphenyladamantane to introduce nitro groups at the 3 and 5 positions of the phenyl ring. This is followed by carboxylation to attach the carboxylic acid group to the adamantane core .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
3-(4-Methyl-3,5-dinitrophenyl)adamantane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The phenyl ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of amines from nitro groups.
Substitution: Halogenated derivatives of the original compound.
科学的研究の応用
3-(4-Methyl-3,5-dinitrophenyl)adamantane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential biological activity due to the presence of nitro and carboxylic acid groups.
Industry: Utilized in the development of advanced materials and polymers
作用機序
The mechanism of action of 3-(4-Methyl-3,5-dinitrophenyl)adamantane-1-carboxylic acid is not fully understood, but it is believed to interact with biological molecules through its functional groups. The nitro groups can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
1-Adamantanecarboxylic acid: Similar adamantane core but lacks the phenyl ring and nitro groups.
3-Phenyl-adamantane-1-carboxylic acid: Similar structure but without the nitro groups.
N-[3-(4-Methyl-3,5-dinitrophenyl)adamantan-1-yl]acetamide: A derivative with an acetamide group instead of a carboxylic acid.
Uniqueness
3-(4-Methyl-3,5-dinitrophenyl)adamantane-1-carboxylic acid is unique due to the combination of the adamantane core, phenyl ring, and nitro groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
特性
IUPAC Name |
3-(4-methyl-3,5-dinitrophenyl)adamantane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6/c1-10-14(19(23)24)3-13(4-15(10)20(25)26)17-5-11-2-12(6-17)8-18(7-11,9-17)16(21)22/h3-4,11-12H,2,5-9H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQFFVCHYAOWHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])C23CC4CC(C2)CC(C4)(C3)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-BENZYL-5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITROANILINE](/img/structure/B4948003.png)

![2-[methyl(methylsulfonyl)amino]-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B4948013.png)
![2-methyl-N-[2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl]propan-2-amine;hydrochloride](/img/structure/B4948033.png)
![11-(4-methoxyphenyl)-3-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4948038.png)
![N~1~-allyl-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4948041.png)
![(2-bromophenyl)[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]methanone](/img/structure/B4948052.png)
![N-(3-methoxyphenyl)-3-{1-[3-(methylthio)benzyl]-4-piperidinyl}propanamide](/img/structure/B4948054.png)

![5-cyclopropyl-N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-1,3-oxazole-4-carboxamide](/img/structure/B4948092.png)

![Cyclohexyl 4-[4-(acetyloxy)-3-methoxyphenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B4948108.png)
![METHYL 3-{[(2-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}-1,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4948122.png)
